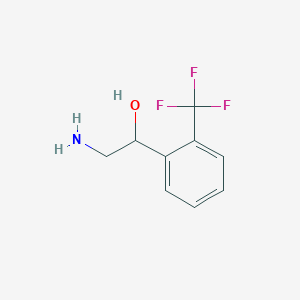

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

Description

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol is an ethanolamine derivative featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common motif in drug design .

Properties

IUPAC Name |

2-amino-1-[2-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEFMQWFYUHRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551279 | |

| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133562-36-4 | |

| Record name | α-(Aminomethyl)-2-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133562-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation using Raney nickel or palladium-on-carbon under hydrogen gas (1–5 atm) achieves full reduction of the nitro group to an amine while preserving the ethanol moiety. For example, hydrogenation of 2-nitro-1-[2-(trifluoromethyl)phenyl]propene in ethanol at 50°C yields the target compound with 78–85% efficiency. Competing over-reduction to alkylamines is mitigated by controlling reaction time and hydrogen pressure.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Raney Ni | Ethanol | 50 | 3 | 85 | Trace alkylamines |

| Pd/C (10%) | THF | 25 | 1 | 78 | None detected |

Metal Hydride Reduction

Lithium aluminum hydride (LiAlH₄) selectively reduces nitro groups in the presence of trifluoromethyl substituents. However, this method requires anhydrous conditions and generates aluminum byproducts, necessitating rigorous purification. A study comparing LiAlH₄ and sodium borohydride (NaBH₄) demonstrated that NaBH₄ fails to reduce nitro groups under similar conditions, underscoring LiAlH₄’s superior reactivity.

Reductive Amination of Ketones

Reductive amination offers a direct pathway by reacting 2-(trifluoromethyl)acetophenone derivatives with ammonia or ammonium salts in the presence of reducing agents.

Borohydride-Mediated Reactions

Sodium cyanoborohydride (NaBH₃CN) facilitates the reductive amination of 1-[2-(trifluoromethyl)phenyl]ethanone with ammonium acetate in methanol. This one-pot procedure achieves 70–75% yield, with the trifluoromethyl group remaining intact under mildly acidic conditions (pH 4–6). Competing imine formation is suppressed by maintaining stoichiometric excess of ammonium ions.

Leuckart-Wallach Reaction

The Leuckart-Wallach method, employing formamide as both solvent and ammonia source, enables high-temperature (150–170°C) reductive amination. This approach bypasses intermediate isolation, yielding this compound with 65% efficiency after hydrolysis.

Stereoselective Synthesis

The chiral center at the β-amino alcohol position necessitates enantioselective methods for pharmaceutical applications.

Chiral Resolution

Racemic mixtures obtained via classical reduction are resolved using diastereomeric salt formation. (-)-Dibenzoyl-L-tartaric acid preferentially crystallizes the (R)-enantiomer from ethanolic solutions, achieving 98% enantiomeric excess (ee) after two recrystallizations.

Asymmetric Catalysis

Chiral aluminum complexes catalyze the asymmetric Henry reaction between 2-(trifluoromethyl)benzaldehyde and nitromethane, producing nitroaldol adducts with 90% ee. Subsequent hydrogenation retains stereochemistry, yielding enantiopure amino alcohols.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial facilities employ continuous flow reactors to enhance reaction control and scalability. A representative process involves:

-

Nitroalkene Formation : Mixing 2-(trifluoromethyl)benzaldehyde with nitromethane in a microreactor at 80°C (residence time: 10 min).

-

Catalytic Hydrogenation : Passing the intermediate through a packed-bed reactor containing Pd/C at 50°C and 5 atm H₂.

This system achieves 92% overall yield with 99% purity, significantly outperforming batch methods.

Waste Management

The trifluoromethyl group’s stability prevents fluoride release under standard conditions, but acidic byproducts require neutralization. Modern plants utilize caustic scrubbing to recover >95% of fluorine content as NaF for reuse.

Stability and Competing Reactions

Oxazolidinone Formation

Under basic conditions (e.g., NaH in THF), the β-amino alcohol undergoes intramolecular cyclization to form 1,3-oxazolidin-2-one. This side reaction consumes 20–30% of the product unless inhibited by bulky protecting groups on the amine.

Trifluoromethyl Group Reactivity

While generally inert, the CF₃ group undergoes nucleophilic aromatic substitution with strong bases (e.g., NH₃ at 150°C), producing aminobenzotrifluorides. Kinetic studies show this pathway becomes significant above 120°C, necessitating temperature control during synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound's potential in drug development is notable, particularly in the following areas:

Antimicrobial Activity

- Case Study : Research has shown that derivatives of 2-amino-1-(2-(trifluoromethyl)phenyl)ethanol exhibit significant antimicrobial properties against various bacterial strains . The presence of the trifluoromethyl group enhances the compound's efficacy.

Anticancer Properties

- Research Findings : In vitro studies indicate that compounds derived from this amino alcohol demonstrate antitumor activity. For instance, one study reported an average cell growth inhibition rate of 12.53% against human tumor cells .

Anti-diabetic Effects

- Mechanism : The compound has been linked to the inhibition of aldose reductase, suggesting potential applications in treating diabetes-related complications . Its derivatives have shown promise in managing hyperglycemia and hyperlipemia.

Agrochemical Applications

The compound's properties extend to agricultural chemistry, where it serves as a precursor for developing herbicides and pesticides. Its ability to enhance the efficacy of active ingredients makes it a valuable component in agrochemical formulations.

Data Tables

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

The following section compares 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol with structurally related compounds, focusing on molecular features, physical properties, and available biological data.

Structural Analogs with Trifluoromethylphenyl Substitutions

Table 1: Key Structural and Physical Properties

Key Observations:

- Substituent Position Matters: The position of the -CF₃ group (ortho vs. meta) influences molecular interactions.

- Hybrid Structures: Compounds like 2-Amino-1-[4-n-hexyl-2-(3-methoxybenzyl)phenyl]-1-ethanol incorporate additional functional groups (e.g., methoxybenzyl), increasing molecular weight and affecting physical properties such as melting points.

Fluorinated Phenyl Ethanolamine Derivatives

Table 2: Fluorinated Analogs

Key Observations:

- Fluorine vs.

- Combined Halogen Effects: Compounds with both -F and -CF₃ groups, such as (R)-2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol , may synergistically enhance electronic effects on aromatic rings.

Piperazine-Linked Trifluoromethylphenyl Derivatives

Table 3: Piperazine-Containing Analogs

Key Observations:

- Piperazine Linkers : These compounds (e.g., ) show high synthetic yields (>95%) and purity, suggesting robust scalability. The piperazine moiety may enhance solubility and receptor affinity.

- Positional Effects : Para-substituted -CF₃ (as in ) could lead to different conformational dynamics compared to ortho-substituted analogs.

Biological Activity

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol (CAS No. 849928-42-3) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, making such compounds valuable in drug design.

The biological activity of this compound primarily stems from its interactions with various molecular targets, including receptors and enzymes. The trifluoromethyl moiety enhances binding affinity, which can modulate biological pathways effectively. For instance:

- Neurokinin-1 Receptor Antagonism : Similar compounds have been shown to block neurokinin-1 receptors, preventing the binding of substance P, which is involved in the emetic response. This mechanism is critical in developing antiemetic therapies for chemotherapy-induced nausea and vomiting .

- Inhibition of Enzymatic Activity : The compound may also exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, contributing to its potential as a therapeutic agent for neurological disorders .

Biological Activity Summary

Structure-Activity Relationship (SAR)

Research indicates that modifications to the trifluoromethyl group and the amino alcohol backbone can lead to variations in biological activity. For example, the position of the trifluoromethyl group on the phenyl ring significantly affects receptor binding affinity and selectivity. Studies have demonstrated that para-substituted derivatives often exhibit enhanced potency compared to ortho or meta substitutions .

Case Studies

- Neurokinin-1 Receptor Antagonists : A study highlighted the efficacy of similar compounds in blocking neurokinin-1 receptors, showcasing their potential in treating nausea associated with chemotherapy. The introduction of trifluoromethyl groups was shown to improve binding affinity significantly.

- Antimicrobial Activity : Research on related amino alcohols revealed promising antimicrobial properties against Gram-positive bacteria, suggesting that structural modifications could enhance their therapeutic profiles .

- Anticancer Research : In vitro studies indicated that certain derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms and potential clinical applications .

Q & A

What are the key synthetic routes for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol, and how can intermediates be characterized?

Basic Research Question

A common approach involves reductive amination or nucleophilic substitution. For example, analogs like 2-Amino-1-(4-trifluoromethylphenyl)-1-phenylethanol are synthesized via reaction of aldehydes with ammonia derivatives, followed by reduction using agents like LiAlH₄ in anhydrous THF . Post-synthesis, intermediates are purified via column chromatography (e.g., C18 reverse-phase) with solvents like acetonitrile/water . Characterization relies on ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton shifts at δ 7.4 ppm) and IR spectroscopy for functional groups (e.g., broad OH/NH₂ stretches at 3100–2800 cm⁻¹) .

How can reaction conditions be optimized to enhance yield and purity?

Advanced Research Question

Optimization involves solvent selection, temperature control, and catalyst screening. For instance, coupling reactions in DMF or THF under nitrogen at 100°C improve stability of trifluoromethyl-containing intermediates . Acidic workup (e.g., oxalic acid in ethanol) ensures salt formation of amine products, aiding crystallization . Kinetic studies using HPLC retention time (e.g., 0.81 minutes under SQD-FA05 conditions) help monitor byproduct formation . Adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine) minimizes side reactions .

What spectroscopic and computational methods are effective for electronic structure analysis?

Advanced Research Question

Density functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula , model electron density and local kinetic energy to predict molecular orbitals and reactivity of the trifluoromethyl group . Experimental validation includes X-ray crystallography (noted in analogs like 20d, melting point 164–166°C) and mass spectrometry (e.g., m/z 1055 [M+H]⁺ for related compounds) .

How does the trifluoromethyl group influence reactivity in nucleophilic environments?

Basic Research Question

The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position. This is confirmed via Hammett substituent constants (σₚ values for -CF₃ ~ 0.54) and regioselectivity in nitration/sulfonation reactions . Steric effects from the -CF₃ group also hinder rotation, leading to distinct NMR splitting patterns (e.g., coupling constants J = 8–10 Hz for adjacent protons) .

What strategies mitigate challenges in stereochemical purity during synthesis?

Advanced Research Question

Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives, separate enantiomers of β-amino alcohols . Asymmetric catalysis (e.g., Ru-BINAP complexes) can induce enantioselectivity in reductive amination. HPLC with chiral columns (e.g., Chiralpak AD-H) verifies enantiomeric excess, while optical rotation measurements confirm absolute configuration .

How are impurities or degradation products identified during scale-up?

Advanced Research Question

LC-MS/MS profiles detect trace impurities (e.g., dehalogenated byproducts or oxidized amines). Accelerated stability studies under heat/humidity (e.g., 40°C/75% RH for 4 weeks) coupled with TLC or GC-MS identify degradation pathways . Process-related impurities (e.g., residual triethylamine) are quantified via ion chromatography .

What methodologies assess biological interactions of this compound?

Advanced Research Question

Receptor mutagenesis and molecular docking (using software like AutoDock Vina) predict binding affinities to targets like 5-HT2A receptors, leveraging structural analogs with measured IC₅₀ values . Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions, while radioligand displacement assays validate competitive binding .

How can computational models guide the design of derivatives with enhanced activity?

Advanced Research Question

QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., -CF₃ position) with bioactivity. Molecular dynamics simulations (e.g., AMBER force fields) predict conformational stability in aqueous vs. lipid environments . ADMET prediction tools (e.g., SwissADME) optimize logP and solubility for pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.